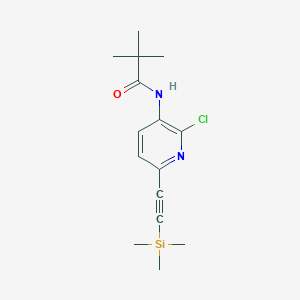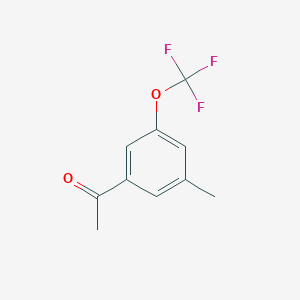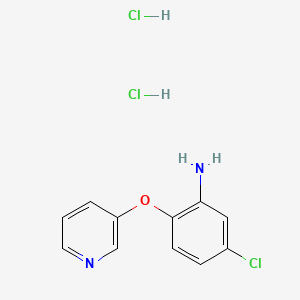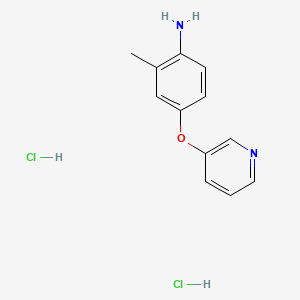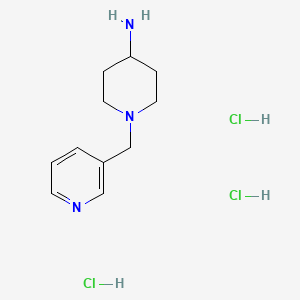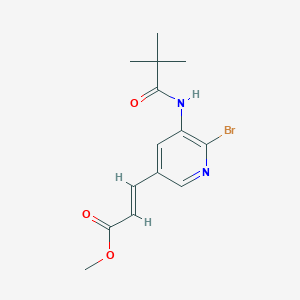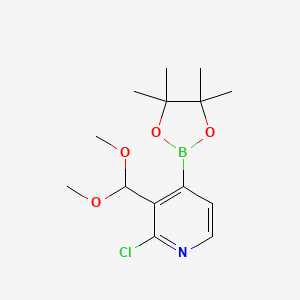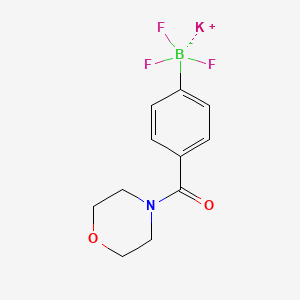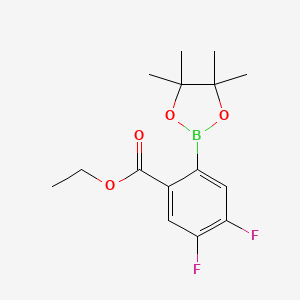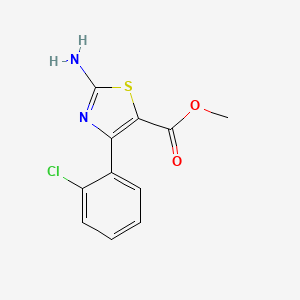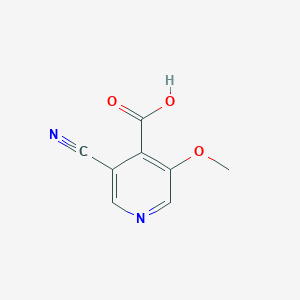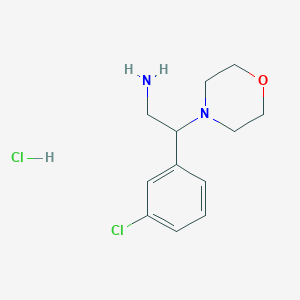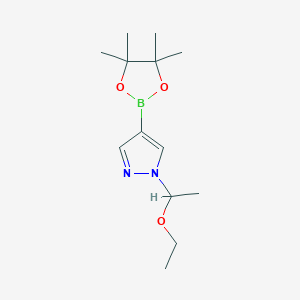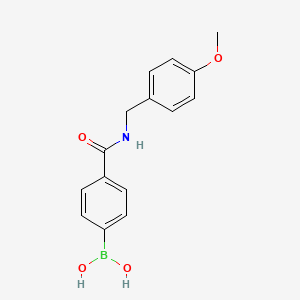
(4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid
Vue d'ensemble
Description
The compound “(4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms, forming a boron-oxygen ring. This compound has a molecular formula of C15H16BNO4 .
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been widely studied in medicinal chemistry. The molecular modification by the introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .Molecular Structure Analysis
The molecular structure of this compound includes a boronic acid group attached to a phenyl ring, which is further substituted with a carbamoyl group and a methoxybenzyl group .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a molar refractivity of 77.4±0.4 cm3, and a molar volume of 226.4±5.0 cm3. It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 5 freely rotating bonds .Applications De Recherche Scientifique
Molecular Interaction and Complexation
(4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid , and its derivatives, have been studied extensively for their unique interactions and complexation properties. Zhu et al. (2006) focused on the structural investigation of an o-(N,N-dialkylaminomethyl)arylboronate system, revealing the factors influencing the formation of an intramolecular N-B dative bond. This study is foundational in understanding the interactions of boronic acids and esters, which are pivotal in molecular recognition and chemosensing technologies targeting physiologically important substances (Zhu et al., 2006).
Sensor Development and Chemosensing
The compound's attributes are harnessed in the development of fluorescent probes and sensors. For instance, Dicesare & Lakowicz (2001) investigated the spectral properties of stilbene derivatives containing the boronic acid group, demonstrating their potential in developing ratiometric fluorescent probes for glucose and other saccharides. This research underpins the application of boronic acid derivatives in the design of sensors sensitive to environmental changes (Dicesare & Lakowicz, 2001).
Bioconjugation and Binding Studies
The boronic acid moiety of the compound also plays a crucial role in bioconjugation. A study by Gennari et al. (2017) presented a quantitative assessment of the complexation between boronic acids and diols, a reaction responsive to both oxidation and acidification. This reaction's reversible and stimulus-responsive nature makes it a promising candidate for bioconjugation purposes, especially in the medical field (Gennari et al., 2017).
Biological Applications and Studies
Moreover, the interaction of boronic acids with various biological entities has been a subject of interest. Otsuka et al. (2003) conducted a study revealing the anomalous binding profile of borate in aqueous solution with N-acetylneuraminic acid (Neu5Ac), a potential receptor site on the surfaces of biological membranes. The findings suggest the selective recognition of Neu5Ac residues by boronic acid, highlighting its significance in biological systems (Otsuka et al., 2003).
Safety And Hazards
As with any chemical compound, handling “(4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid” requires appropriate safety measures. It is advisable to avoid eating, drinking, or smoking when using this product, and to wash hands and face thoroughly after handling. If swallowed or inhaled, or if it comes into contact with the skin or eyes, medical attention should be sought .
Orientations Futures
Propriétés
IUPAC Name |
[4-[(4-methoxyphenyl)methylcarbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BNO4/c1-21-14-8-2-11(3-9-14)10-17-15(18)12-4-6-13(7-5-12)16(19)20/h2-9,19-20H,10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZAHNYXFDPDHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674394 | |
| Record name | (4-{[(4-Methoxyphenyl)methyl]carbamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid | |
CAS RN |
874460-08-9 | |
| Record name | (4-{[(4-Methoxyphenyl)methyl]carbamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



